molecular formula C12H18F3NO2 B2471334 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034542-38-4

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No.: B2471334
CAS No.: 2034542-38-4
M. Wt: 265.276
InChI Key: HPDQTMALNBCBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, an azetidine ring, and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, organolithium reagents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in binding to specific protein targets, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is unique due to its combination of a cyclopentyl group, an azetidine ring, and a trifluoroethoxy group. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-cyclopentyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO2/c13-12(14,15)8-18-10-6-16(7-10)11(17)5-9-3-1-2-4-9/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDQTMALNBCBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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